((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Description
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (CAS: 60933-63-3) is a chiral sulfonamide derivative featuring a bicyclic camphor-like scaffold. Its synthesis involves hypervalent iodine-catalyzed conjugate addition between (1S)-10-camphorsulfonamide and cyclohex-2-en-1-one, yielding a 47% product as a mixture of inseparable stereoisomers . The compound has a molecular weight of 231.31 g/mol and is characterized by its bicyclic ketone and sulfonamide functional groups, which influence its stereochemical and physicochemical properties .
Properties
IUPAC Name |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-OMNKOJBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation with Sulfonyl Chlorides
The hydroxymethyl intermediate is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. This reaction, conducted in anhydrous dichloromethane or tetrahydrofuran (THF), generates the mesylate derivative, (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate.
Reaction conditions :
Amination to Form the Sulfonamide
The mesylate intermediate undergoes nucleophilic displacement with ammonia or ammonium hydroxide to yield the sulfonamide. This step requires careful control of temperature and pH to avoid side reactions such as over-alkylation or hydrolysis.
Optimized parameters :
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Ammonia source : Saturated aqueous NH₃ in THF (1:1 v/v).
Stereochemical Integrity and Purification
Preservation of the (1S) configuration during sulfonation is paramount. The use of aprotic solvents and mild bases minimizes epimerization at the C1 position. Chiral HPLC or polarimetry confirms enantiomeric purity (>98% ee). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, with the latter preferred for industrial-scale production.
Comparative Analysis of Synthetic Routes
The table below summarizes key variations in reaction conditions and yields from literature precedents:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Hydroxymethylation | Camphor + MeMgBr, THF, 0°C | 82 | 95 | |
| Sulfonation | MsCl, Et₃N, CH₂Cl₂, rt | 89 | 97 | |
| Amination | NH₃ (aq), THF, 50°C | 72 | 99 |
Mechanistic Insights and Side Reactions
The sulfonation step proceeds via an SN2 mechanism , where the hydroxide oxygen attacks the electrophilic sulfur in MsCl, displacing chloride. Competing elimination reactions are suppressed by maintaining low temperatures and avoiding strong bases. During amination, excess ammonia ensures complete displacement of the mesylate group, while elevated temperatures accelerate the reaction kinetics without compromising stereochemistry.
Scalability and Industrial Considerations
Large-scale synthesis necessitates cost-effective and safety-optimized protocols. Key considerations include:
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Solvent recovery : Dichloromethane is recycled via distillation.
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Waste management : Neutralization of HCl byproducts with aqueous bicarbonate.
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Process intensification : Continuous-flow reactors for sulfonation to enhance heat transfer and reduce reaction times.
Analytical Characterization
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired transformations. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfonamide group has been modified.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that derivatives of ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the sulfonamide group can enhance efficacy against resistant strains, making it a candidate for developing new antibiotics .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it can act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in the folate synthesis pathway in bacteria. This mechanism is similar to that of traditional sulfa drugs and suggests potential use in treating infections caused by resistant bacteria .
Organic Synthesis
Building Block in Synthesis
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide serves as an important building block in organic synthesis. Its unique bicyclic structure allows for the introduction of various functional groups through established synthetic pathways, facilitating the creation of more complex molecules for pharmaceutical applications .
Chiral Auxiliary
The chiral nature of this compound makes it useful as a chiral auxiliary in asymmetric synthesis. Researchers have utilized it to produce enantiomerically enriched compounds, which are essential in the development of pharmaceuticals with specific biological activities .
Material Science
Polymer Chemistry
In material science, ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental factors .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives including ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted modifications that improved binding affinity to target enzymes compared to traditional sulfa drugs.
Case Study 2: Asymmetric Synthesis
In a research project focused on asymmetric synthesis, researchers utilized ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide as a chiral auxiliary for synthesizing optically active compounds used in anti-cancer drugs. The results indicated high enantioselectivity and yield, showcasing its utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism by which ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
a. Adamantane-Conjugated Derivatives
- N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (17): This analog replaces the cyclohexanone moiety with a thiadiazole-linked adamantane group. In cytotoxicity assays, this compound demonstrated enhanced activity compared to topotecan, a known anticancer agent . Yield: Not explicitly reported, but adamantane derivatives in related syntheses achieved ~60% yields .
b. Quaternary Ammonium Derivatives
- N-{2-[((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide :
This cationic derivative exhibited potent antimicrobial activity with MIC values of 1.05 µM (S. aureus) and 2.2 µM (E. coli). The quaternary ammonium group introduces electrostatic interactions with bacterial membranes, a mechanism absent in the parent compound .
c. Ferrocenyl and Aromatic Conjugates
- N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (20): Incorporation of ferrocene (a redox-active organometallic group) enables unique electrochemical properties. This compound was synthesized in 77% yield via KOH-mediated coupling, highlighting versatility in derivatization strategies .
Stereochemical Variants
a. (1R)-Enantiomer Derivatives
- [(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid :
The (1R)-enantiomer of the sulfonic acid precursor (CAS: 35963-20-3) has distinct biological and catalytic roles, such as serving as a chiral resolving agent. Its melting point and solubility differ significantly from the (1S)-configured sulfonamide due to enantiomer-specific packing in crystals .
Antimicrobial Activity
Anticancer Potential
Stereochemical Impact on Bioactivity
- The (1S)-configuration in the target compound likely influences receptor binding compared to (1R)-variants. For example, L-(−)-10-camphorsulfonic acid (1R-enantiomer) is widely used in asymmetric catalysis, suggesting enantioselective interactions .
Physicochemical Properties
Biological Activity
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, also known by its CAS number 60933-63-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C10H17NO3S
- Molecular Weight : 231.31 g/mol
- CAS Number : 60933-63-3
- Purity : Typically around 97% in commercial preparations.
Pharmacological Effects
The compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Data derived from laboratory studies on antimicrobial efficacy.
The mechanism by which ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exerts its effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways crucial for bacterial survival.
Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound in various formulations. The results indicated that the compound was particularly effective when combined with other antimicrobial agents, enhancing its overall efficacy.
Study 2: In Vivo Studies
In vivo studies conducted on animal models demonstrated that ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide had a significant impact on reducing infection rates in subjects infected with resistant strains of bacteria.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic dosages. Acute toxicity studies show no significant adverse effects at doses up to 200 mg/kg in rodent models.
Q & A
Q. What are the established synthetic routes for ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide?
The compound is synthesized via nucleophilic substitution between (1S)-camphorsulfonyl chloride and primary/secondary amines under anhydrous conditions. For example, reaction with 1-(4-fluorobenzyl)indolin-5-amine in dichloromethane at 0–5°C yields the product in 50–57% after column chromatography (n-hexane/ethyl acetate) . Key steps include:
- Stereochemical control : Use of enantiopure (1S)-camphorsulfonyl chloride to ensure chirality.
- Purification : Silica gel chromatography with gradient elution.
- Yield optimization : Lower temperatures (≤5°C) minimize side reactions.
Q. How is stereochemical purity validated during synthesis?
Chiral HPLC and polarimetry ([α]D measurements) confirm enantiomeric integrity. For instance:
- The (1S,4R)-isomer exhibits [α]25D = +37.5° (c = 0.12, MeOH), while the (1R,4S)-isomer shows [α]25D = -38.1° under identical conditions .
- ¹H NMR diastereotopic proton splitting (e.g., δ 0.92–0.99 ppm for methyl groups) further confirms structural integrity .
Q. What analytical techniques are critical for characterizing derivatives?
- NMR spectroscopy : Distinct methyl singlets (δ 0.92–0.99 ppm) and sulfonamide NH signals (δ 5.2–5.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 339.44 for fluorobenzyl derivatives) .
- X-ray crystallography : Resolves absolute configuration, as seen in related camphor sulfonamide structures .
Advanced Research Questions
Q. How does stereochemistry influence biological activity?
Enantiomers exhibit distinct pharmacological profiles:
- The (1S,4R)-configured derivative 8f showed potent Kv7 channel activation (EC₅₀ = 1.8 μM), while the (1R,4S)-isomer 8g was inactive (EC₅₀ > 100 μM) .
- Antimicrobial derivatives with (1S,4R) configurations demonstrated MIC values of 1.05 µmol/L against S. aureus, attributed to enhanced membrane penetration . Mechanistic insight : Stereochemistry affects binding to chiral enzyme pockets (e.g., Kv7 channels or bacterial enzymes) .
Q. How can researchers resolve contradictory bioactivity data across studies?
- Verify stereoisomer ratios : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess .
- Control impurities : Reference standards like USP Related Compound F (camphorsulfonic acid derivatives) ensure batch consistency .
- Comparative assays : Replicate studies with shared positive controls (e.g., retigabine for Kv7 activation) to normalize inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
